Dibutyl phthalate-3,4,5,6-d4

Description

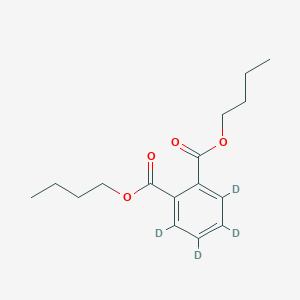

Structure

3D Structure

Properties

IUPAC Name |

dibutyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-3-5-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3/i7D,8D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIRQSBPFJWKBE-ULDPCNCHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCC)C(=O)OCCCC)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583931 |

Source

|

| Record name | Dibutyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93952-11-5 |

Source

|

| Record name | Dibutyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93952-11-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Dibutyl Phthalate-3,4,5,6-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Dibutyl phthalate-3,4,5,6-d4, a deuterated analog of Dibutyl phthalate (DBP). This isotopically labeled compound is a critical tool in analytical chemistry, particularly in mass spectrometry-based methods, for the accurate quantification of DBP in various matrices. Dibutyl phthalate is a widely used plasticizer and is of significant interest to researchers due to its potential as an endocrine disruptor.[1][2][3] The deuterated form serves as an ideal internal standard in experimental studies.[4]

Chemical and Physical Properties

Dibutyl phthalate-3,4,5,6-d4 is a colorless to faint yellow oily liquid.[5] It is characterized by the substitution of four hydrogen atoms with deuterium atoms on the benzene ring of the phthalate backbone.[6] This isotopic labeling results in a mass shift of M+4, which allows for its differentiation from the unlabeled DBP in mass spectrometric analysis.[7] The compound is soluble in most organic solvents but has low solubility in water.[8][9]

| Property | Value |

| Molecular Formula | C₁₆H₁₈D₄O₄[6][10] |

| Linear Formula | C₆D₄-1,2-[CO₂(CH₂)₃CH₃]₂[7] |

| Molecular Weight | 282.37 g/mol [7][10] |

| CAS Number | 93952-11-5[6][7][10] |

| Appearance | Liquid[7] |

| Density | 1.058 g/mL at 25 °C[7] |

| Boiling Point | 340 °C (lit.) |

| Melting Point | -35 °C (lit.)[3][8] |

| Refractive Index | n20/D 1.492 (lit.) |

| Isotopic Purity | ≥98 atom % D[7], 99%[10] |

| Solubility | Soluble in most organic solvents; slightly soluble in water.[8] |

Experimental Protocols

Determination of Dibutyl Phthalate Using Dibutyl phthalate-3,4,5,6-d4 as a Surrogate Analyte by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is employed for the accurate quantification of Dibutyl phthalate (DBP) in samples that may be contaminated with DBP from laboratory equipment or solvents, a common challenge in phthalate analysis.[1][2]

1. Sample Preparation and Extraction:

-

A known amount of the sample (e.g., soil, water, consumer product extract) is taken.

-

A precise volume of a standard solution of Dibutyl phthalate-3,4,5,6-d4 (the surrogate standard) is added to the sample.

-

The sample is then subjected to an appropriate extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the phthalates.

2. GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.

-

Gas Chromatography Conditions:

-

The initial oven temperature is set to 40°C and held for 2 minutes.

-

The temperature is then ramped to 180°C at a rate of 30°C/min.

-

Next, the temperature is increased to 210°C at 15°C/min and held for 3 minutes.

-

Finally, the temperature is raised to 250°C at 10°C/min and then to 290°C at 30°C/min, with a final hold for 4 minutes.[1]

-

-

Mass Spectrometry Conditions:

-

The mass spectrometer is operated in the electron impact (EI) ionization mode.[1]

-

Selected Ion Monitoring (SIM) mode is used to enhance sensitivity and selectivity.[1]

-

The quantifier ion for DBP is m/z 149, and for Dibutyl phthalate-3,4,5,6-d4, it is m/z 153.[2]

-

The mass transfer line and ion source temperatures are maintained at 290°C and 230°C, respectively.[2]

-

3. Quantification:

-

A calibration curve is constructed by plotting the ratio of the peak area of DBP to the peak area of Dibutyl phthalate-3,4,5,6-d4 against the concentration of DBP.

-

The concentration of DBP in the unknown sample is then determined from this calibration curve. The use of the deuterated internal standard corrects for any loss of analyte during sample preparation and instrumental analysis, leading to more accurate and precise results.[1][2]

Visualizations

Caption: Analytical workflow for the quantification of Dibutyl phthalate.

Caption: Logical relationship of Dibutyl phthalate-d4 in analysis.

References

- 1. brieflands.com [brieflands.com]

- 2. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Dibutyl Phthalate | C16H22O4 | CID 3026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 93952-11-5: dibutyl phthalate-3,4,5,6-D4 | CymitQuimica [cymitquimica.com]

- 7. ジブチルフタレート-3,4,5,6-d4 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 8. Dibutyl phthalate - DCCEEW [dcceew.gov.au]

- 9. fishersci.com [fishersci.com]

- 10. scbt.com [scbt.com]

An In-depth Technical Guide to the Structure and Synthesis of Deuterated Dibutyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure and synthesis of deuterated dibutyl phthalate, a critical internal standard for analytical and metabolic studies. The focus is on ring-deuterated dibutyl phthalate (Dibutyl Phthalate-d4), the most commonly utilized isotopic variant. This document outlines the compound's properties, provides detailed experimental protocols for its synthesis, and presents key data in a structured format for ease of reference.

Structure and Properties

Deuterated dibutyl phthalate, specifically dibutyl phthalate-3,4,5,6-d4, is an isotopologue of dibutyl phthalate where the four hydrogen atoms on the aromatic benzene ring have been substituted with deuterium atoms.[1] This isotopic substitution results in a molecule with a higher molecular weight, which is essential for its application as an internal standard in mass spectrometry-based quantitative analyses, such as those used in toxicology and environmental monitoring.[2] The chemical reactivity of the deuterated form is nearly identical to that of the unlabeled compound.

The table below summarizes the key chemical and physical properties of both deuterated and unlabeled dibutyl phthalate.

Table 1: Chemical and Physical Properties of Dibutyl Phthalate and its Deuterated Analogue

| Property | Dibutyl Phthalate (DBP) | Dibutyl Phthalate-3,4,5,6-d4 (DBP-d4) |

| Chemical Formula | C₁₆H₂₂O₄ | C₁₆H₁₈D₄O₄ |

| Molecular Weight | 278.34 g/mol | 282.38 g/mol [3] |

| CAS Number | 84-74-2[3] | 93952-11-5[1][3] |

| Appearance | Colorless oily liquid[4] | Colorless oily liquid |

| Synonyms | n-Butyl phthalate, DBP | Dibutyl (2H4)benzene-1,2-dicarboxylate[1] |

| Isotopic Purity | N/A | Typically ≥98 atom % D[5] |

Synthesis of Deuterated Dibutyl Phthalate (DBP-d4)

The synthesis of ring-deuterated dibutyl phthalate is a multi-step process that begins with the preparation of a deuterated precursor, followed by a classical esterification reaction. The most common route involves the synthesis of deuterated phthalic anhydride (phthalic anhydride-d4) from phthalic acid, which is then esterified with n-butanol.

Synthesis Pathway Overview

The logical flow for the synthesis of DBP-d4 is illustrated in the diagram below. The process starts with the hydrogen-deuterium exchange on phthalic acid, followed by dehydration to form the deuterated anhydride. This key intermediate is then reacted with n-butanol to yield the final product.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of DBP-d4.

Part A: Synthesis of Phthalic Anhydride-d4

This procedure involves two stages: the hydrogen-deuterium exchange on phthalic acid and its subsequent dehydration.

Materials and Equipment:

-

Phthalic acid

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

H/D exchange catalyst (e.g., Rhodium(III) complex or Palladium on carbon)

-

Schlenk tube or high-pressure reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

-

Heating mantle with magnetic stirrer

-

Filtration apparatus

-

Azeotropic distillation setup (e.g., Dean-Stark apparatus)

-

Heptane or other suitable solvent for dehydration

Protocol:

-

Hydrogen-Deuterium Exchange:

-

In a flame-dried Schlenk tube under an inert atmosphere, combine phthalic acid and the chosen H/D exchange catalyst.

-

Add deuterium oxide, which serves as both the deuterium source and the solvent.[1]

-

Seal the vessel and heat the reaction mixture to 100-150 °C with vigorous stirring.[1]

-

Maintain the reaction for 12-48 hours to facilitate complete H/D exchange on the aromatic ring.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Isolate the solid deuterated phthalic acid (phthalic acid-d4) by filtration and wash with a small amount of cold D₂O.

-

Dry the product under vacuum.

-

-

Dehydration to Anhydride:

-

Place the dried phthalic acid-d4 into a round-bottom flask equipped with a Dean-Stark apparatus.

-

Add a solvent such as heptane to facilitate azeotropic removal of water.

-

Heat the mixture to reflux. Water (as D₂O) will be collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the completion of the dehydration.

-

Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain crude phthalic anhydride-d4.[6]

-

The crude product can be purified by sublimation or recrystallization.

-

Part B: Esterification to Dibutyl Phthalate-d4

This procedure uses the synthesized phthalic anhydride-d4 and reacts it with n-butanol.

Materials and Equipment:

-

Phthalic anhydride-d4 (from Part A)

-

n-Butanol (superfluous amount)

-

Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid, or aluminum oxide)[7][8]

-

Three-neck flask equipped with a reflux condenser, thermometer, and stirrer

-

Heating mantle

-

Separatory funnel

-

Alkaline solution (e.g., sodium carbonate solution) for neutralization

-

Clear water for washing

-

Reduced pressure distillation apparatus

Protocol:

-

Reaction Setup:

-

Add phthalic anhydride-d4 and n-butanol to the three-neck flask. An excess of n-butanol is used to drive the reaction to completion and can also act as a water-carrying agent.[9]

-

Add the acid catalyst to the flask.

-

Begin stirring and heat the mixture to reflux. The reaction temperature is typically maintained between 140-240 °C, depending on the catalyst used.[7]

-

The reaction is carried out for 1-4 hours. The progress can be monitored by observing the collection of water in a Dean-Stark trap.[7]

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture.

-

If a solid catalyst was used, filter it out.[7]

-

Transfer the mixture to a separatory funnel. Neutralize the remaining catalyst and any unreacted phthalic anhydride-d4 by washing with an alkaline solution.[9]

-

Wash the organic layer several times with clear water.

-

Remove the excess n-butanol via distillation.[7]

-

The final purification of the crude DBP-d4 is achieved by reduced pressure distillation to yield the pure product.[7]

-

Summary of Synthesis Parameters

The table below summarizes typical reaction conditions for the esterification step.

Table 2: Typical Reaction Parameters for the Esterification of Phthalic Anhydride-d4

| Parameter | Typical Value/Range | Notes |

| Reactant Molar Ratio | 1:2 to 1:3 (Anhydride:Butanol) | An excess of n-butanol is used to shift the equilibrium towards the product.[7] |

| Catalyst | Sulfuric acid, p-toluenesulfonic acid, aluminum oxide[7][8] | Catalyst choice affects reaction time and temperature. Solid acid catalysts are often considered "greener" but may be more expensive.[8] |

| Catalyst Loading | 0.3 - 1.2% by weight (for Al₂O₃) | Varies depending on the chosen catalyst. |

| Reaction Temperature | 140 - 240 °C | Higher temperatures can lead to side reactions.[7][8] |

| Reaction Time | 1 - 4 hours | Dependent on temperature, catalyst, and efficiency of water removal.[7] |

| Yield | >90% (for unlabeled synthesis) | Yields for the deuterated synthesis are expected to be comparable.[9] |

Conclusion

The synthesis of deuterated dibutyl phthalate (DBP-d4) is a well-established process that leverages a deuterated intermediate, phthalic anhydride-d4. The subsequent esterification with n-butanol follows standard procedures, making the synthesis accessible to researchers with a background in organic synthesis. The availability of DBP-d4 is crucial for accurate quantification in metabolic, environmental, and toxicological studies, where it serves as an indispensable internal standard for isotope dilution mass spectrometry. The detailed protocols and data provided in this guide offer a solid foundation for the successful synthesis and application of this important labeled compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. mdpi.com [mdpi.com]

- 5. Phthalic anhydride-d4 98 atom % D | 75935-32-9 [sigmaaldrich.com]

- 6. Phthalic anhydride synthesis - chemicalbook [chemicalbook.com]

- 7. CN103030563A - Dibutyl phthalate synthesis process - Google Patents [patents.google.com]

- 8. newtopchem.com [newtopchem.com]

- 9. researchgate.net [researchgate.net]

The Definitive Guide to Dibutyl Phthalate-3,4,5,6-d4: An Essential Standard for Phthalate Analysis

CAS Number: 93952-11-5

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Dibutyl phthalate-3,4,5,6-d4. This deuterated analog of Dibutyl phthalate (DBP) is a critical tool in analytical chemistry, particularly for the accurate quantification of DBP in various matrices. Its primary application lies in its use as an internal standard in isotope dilution mass spectrometry techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Dibutyl phthalate is a widely used plasticizer, and its ubiquitous presence in the environment and consumer products has led to concerns about human exposure and potential health effects, including endocrine disruption.[1][2] Consequently, precise measurement of DBP levels in environmental and biological samples is paramount for risk assessment. The use of a stable isotope-labeled internal standard like Dibutyl phthalate-3,4,5,6-d4 is the gold standard for such analyses, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[3]

Physicochemical Properties

A clear understanding of the physicochemical properties of Dibutyl phthalate-3,4,5,6-d4 is fundamental for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 93952-11-5 | [1][4][5][6] |

| Molecular Formula | C₁₆H₁₈D₄O₄ | [4] |

| Molecular Weight | 282.37 g/mol | [1][4][5] |

| Synonyms | Di-n-butyl phthalate-d4, Dibutyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | [1][4][7] |

| Appearance | Clear, colorless or very slightly yellow, oily liquid | [2] |

| Boiling Point | 340 °C (lit.) | |

| Melting Point | -35 °C (lit.) | |

| Density | 1.058 g/mL at 25 °C | [8] |

| Refractive Index | n20/D 1.492 (lit.) | |

| Solubility | Miscible with ethanol and ether; practically insoluble in water | [6] |

| Isotopic Purity | ≥98 atom % D | [8] |

Synthesis

The synthesis of Dibutyl phthalate-3,4,5,6-d4 typically involves the esterification of deuterated phthalic anhydride with n-butanol. While specific protocols for the deuterated compound are proprietary, the general synthesis process for dibutyl phthalate can be adapted.

A common method involves the reaction of phthalic anhydride and n-butanol in the presence of a catalyst.[9] The process generally includes the following steps:

-

Reaction: Phthalic anhydride-3,4,5,6-d4 and an excess of n-butanol are heated in a reaction vessel equipped with a stirrer, thermometer, and reflux condenser.[9]

-

Catalysis: A catalyst, such as sulfuric acid or aluminum oxide, is added to the mixture to facilitate the esterification reaction.[9]

-

Reflux: The mixture is refluxed at a temperature between 140-240 °C for 1-4 hours.[9] During this time, water is formed as a byproduct and can be removed to drive the reaction to completion.

-

Purification: After the reaction, the excess n-butanol is removed by distillation. The crude product is then purified, which may involve neutralization of the catalyst, washing, and vacuum distillation to yield the final high-purity product.[9][10]

Analytical Applications and Experimental Protocols

Dibutyl phthalate-3,4,5,6-d4 is predominantly used as an internal standard for the quantification of DBP in a variety of samples. Its utility is particularly highlighted in the "surrogate analyte approach" for determining DBP in samples where a true blank matrix is unavailable due to widespread DBP contamination.[1][5]

Experimental Protocol: Quantification of Dibutyl Phthalate in Environmental Water Samples using GC-MS

This protocol outlines a general procedure for the determination of DBP in water samples using solid-phase extraction (SPE) followed by GC-MS, with Dibutyl phthalate-3,4,5,6-d4 as an internal standard.

1. Sample Preparation and Spiking:

- Collect a 1-liter water sample in a pre-cleaned glass bottle.

- Add a known amount of Dibutyl phthalate-3,4,5,6-d4 solution (e.g., 100 ng) to the water sample as an internal standard.

2. Solid-Phase Extraction (SPE):

- Condition a C18 SPE cartridge by sequentially passing methanol and then deionized water through it.

- Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

- Wash the cartridge with deionized water to remove interfering substances.

- Dry the cartridge under a stream of nitrogen.

- Elute the analyte and internal standard from the cartridge using an appropriate organic solvent, such as ethyl acetate.

3. Sample Concentration and Reconstitution:

- Evaporate the eluate to near dryness under a gentle stream of nitrogen.

- Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent, such as hexane.

4. GC-MS Analysis:

- Inject a 1 µL aliquot of the reconstituted sample into the GC-MS system.

- GC Conditions (Example):

- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

- Injector Temperature: 280 °C

- Oven Program: Start at 60 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

- Carrier Gas: Helium at a constant flow rate.

- MS Conditions (Example):

- Ionization Mode: Electron Ionization (EI) at 70 eV

- Acquisition Mode: Selected Ion Monitoring (SIM)

- Ions to Monitor:

- Dibutyl phthalate (DBP): m/z 149 (quantification), 223, 279 (confirmation)

- Dibutyl phthalate-3,4,5,6-d4 (DBP-d4): m/z 153 (quantification), 227, 283 (confirmation)

5. Quantification:

- Calculate the concentration of DBP in the original water sample by comparing the peak area ratio of the native DBP to the deuterated internal standard (DBP-d4) against a calibration curve prepared with known concentrations of DBP and a constant concentration of DBP-d4.

Metabolism of Dibutyl Phthalate

Understanding the metabolic fate of DBP is crucial for toxicological studies and human exposure assessment. DBP is rapidly metabolized in vivo, primarily through hydrolysis to its monoester, monobutyl phthalate (MBP).[3][11] MBP can be further metabolized through oxidation.[11] The use of Dibutyl phthalate-3,4,5,6-d4 allows for the accurate tracing and quantification of these metabolic pathways.

The primary metabolic pathway involves the enzymatic hydrolysis of one of the butyl ester groups, a reaction catalyzed by carboxylesterases found in the liver and intestines.[3]

Caption: Metabolic pathway of Dibutyl Phthalate (DBP).

Experimental Workflow and Logical Relationships

The analytical workflow for the quantification of DBP using its deuterated analog as an internal standard follows a logical sequence of steps designed to ensure accuracy and precision.

Caption: Analytical workflow for DBP quantification.

References

- 1. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dibutyl Phthalate | C16H22O4 | CID 3026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. researchgate.net [researchgate.net]

- 6. Method of Analysis for Dibutyl Phthalate | Pharmaguideline [pharmaguideline.com]

- 7. Dibutyl Phthalate-d4 | CAS 93952-11-5 | LGC Standards [lgcstandards.com]

- 8. Dibutyl phthalate-3,4,5,6-d4 Aldrich CAS No.93952-11-5 [sigmaaldrich.com]

- 9. CN103030563A - Dibutyl phthalate synthesis process - Google Patents [patents.google.com]

- 10. CN104072366A - Preparation method of dibutyl phthalate (DBP) - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Characteristics of Dibutyl Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Dibutyl phthalate-d4 (DBP-d4). Intended for use by professionals in research and development, this document consolidates key data, outlines relevant experimental methodologies, and illustrates a typical analytical workflow.

Dibutyl phthalate-d4 is the deuterium-labeled form of Dibutyl phthalate (DBP), a common plasticizer. Due to its isotopic labeling, DBP-d4 serves as an invaluable internal or surrogate standard in analytical chemistry, particularly for the quantification of phthalates in various matrices using techniques like gas chromatography-mass spectrometry (GC/MS).[1][2] Its physical properties are nearly identical to its non-labeled counterpart, but its distinct mass allows for precise differentiation in mass-sensitive analytical methods.

Core Physical and Chemical Properties

The fundamental physical and chemical data for Dibutyl phthalate-d4 are summarized in the table below for easy reference and comparison.

| Property | Value |

| Chemical Formula | C₁₆H₁₈D₄O₄[3] |

| Linear Formula | C₆D₄-1,2-[CO₂(CH₂)₃CH₃]₂ |

| Molecular Weight | 282.37 g/mol [3][4][5][6] |

| CAS Number | 93952-11-5[3][4][5][6] |

| Appearance | Colorless to pale yellow, oily liquid[7][8] |

| Form | Liquid |

| Melting Point | -35 °C (lit.)[1][9] |

| Boiling Point | 340 °C (lit.)[1][9] |

| Density | 1.058 g/mL at 25 °C |

| Refractive Index | n20/D 1.492 (lit.)[1] |

| Solubility | Soluble in most organic solvents; slightly soluble in water.[10] |

| Purity (Assay) | ≥99% (GC) |

| Isotopic Purity | 98-99 atom % D[3] |

Application in Analytical Methodologies

Dibutyl phthalate-d4 is primarily utilized as a surrogate or internal standard in analytical methods for the determination of phthalic acid esters in various samples, including environmental and biological matrices.[2] Its utility stems from the challenge that DBP is a ubiquitous environmental contaminant, making it difficult to obtain a true blank matrix for creating a calibration curve.[2] By using the deuterated analog, which behaves chemically almost identically to the native analyte but is distinguishable by its mass, accurate quantification can be achieved.[2]

The general workflow for using DBP-d4 as a surrogate standard in a quantification assay is depicted below.

Experimental Protocol: Quantification of Dibutyl Phthalate using DBP-d4 by GC/MS

The following is a generalized experimental protocol for the quantification of Dibutyl Phthalate (DBP) in a liquid sample (e.g., hexane) using Dibutyl phthalate-d4 as a surrogate standard. This method is based on the principle of using a deuterated analyte to construct the calibration curve, overcoming the issue of background contamination of the native analyte.[2]

1. Preparation of Standard Solutions:

-

Prepare individual stock solutions (e.g., 1000 µg/mL) of DBP and DBP-d4 in high-purity hexane.[2]

-

If an internal standard (e.g., Benzyl Benzoate) is used for instrument performance monitoring, prepare a stock solution for it as well.[2]

-

From these stocks, prepare a series of calibration standard solutions containing a range of known concentrations of DBP-d4 (e.g., 1, 5, 10, 25, 50, and 100 ng/mL).[2] If using an internal standard, add it at a constant concentration to all calibration standards.

2. Sample Preparation:

-

Take a known volume or weight of the sample to be analyzed.

-

Spike the sample with a known amount of the DBP-d4 stock solution to achieve a concentration that falls within the range of the calibration curve.

3. Analyte Extraction (if required for complex matrices):

-

For matrices other than simple solvents (e.g., soil, water, biological tissue), perform a suitable extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the phthalates. The DBP-d4 added in the previous step will be co-extracted with the native DBP, accounting for any analyte loss during the extraction process.

4. GC/MS Analysis:

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC/MS).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample and each calibration standard into the GC.

-

Chromatographic Separation: Use an appropriate GC column (e.g., a non-polar or mid-polar capillary column) and temperature program to separate DBP and DBP-d4 from other components in the sample.

-

Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both DBP and DBP-d4. The mass-to-charge ratio (m/z) for DBP-d4 will be higher than that of DBP due to the presence of deuterium atoms.

5. Data Analysis and Quantification:

-

Calibration Curve: Construct a calibration curve by plotting the peak area of DBP-d4 against its concentration for the series of calibration standards.[2]

-

Quantification: Determine the concentration of the native DBP in the sample by comparing its peak area to the calibration curve generated from DBP-d4. The response factor between the deuterated and native analyte should be close to 1 for this approach to be valid.[2]

-

Calculate the final concentration of DBP in the original sample, accounting for the initial sample volume/weight and any dilution factors.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Dibutyl Phthalate-d4 | CAS 93952-11-5 | LGC Standards [lgcstandards.com]

- 5. Di-n-butyl Phthalate-3,4,5,6-d4 | LGC Standards [lgcstandards.com]

- 6. simsonpharma.com [simsonpharma.com]

- 7. Dibutyl Phthalate | C16H22O4 | CID 3026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dibutyl phthalate | 84-74-2 [chemicalbook.com]

- 9. westliberty.edu [westliberty.edu]

- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]

A Comprehensive Technical Guide to Dibutyl Phthalate-3,4,5,6-d4: Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential safety data, handling protocols, and detailed experimental methodologies for Dibutyl phthalate-3,4,5,6-d4. It is designed to equip researchers, scientists, and professionals in drug development with the critical information needed for the safe and effective use of this deuterated compound in laboratory settings. The following sections detail its chemical and physical properties, safety and handling procedures, toxicological information, and its application in analytical methods, including a relevant signaling pathway associated with the non-deuterated form.

Chemical and Physical Properties

Dibutyl phthalate-3,4,5,6-d4 is a deuterated form of Dibutyl phthalate (DBP), a widely used plasticizer. The incorporation of deuterium atoms makes it a valuable internal or surrogate standard for analytical applications, particularly in mass spectrometry-based methods.[1][2] Its physical and chemical properties are largely similar to its non-deuterated counterpart.

Table 1: Physical and Chemical Properties of Dibutyl Phthalate-3,4,5,6-d4

| Property | Value | Reference(s) |

| CAS Number | 93952-11-5 | [3][4] |

| Molecular Formula | C₁₆H₁₈D₄O₄ | [4] |

| Molecular Weight | 282.37 g/mol | [3][4] |

| Appearance | Colorless to faint yellow oily liquid | [5] |

| Melting Point | -35 °C (lit.) | [3][6] |

| Boiling Point | 340 °C (lit.) | [3][5] |

| Density | 1.058 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.492 (lit.) | [3] |

| Solubility | Insoluble in water | [5] |

| Isotopic Purity | ≥98 atom % D | [7] |

Safety Data and Handling

Dibutyl phthalate-3,4,5,6-d4, similar to DBP, is classified as a hazardous substance with significant health and environmental risks.[8] It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

Hazard Identification

Hazard Statements:

-

H360FD: May damage fertility. May damage the unborn child.[8]

-

H410: Very toxic to aquatic life with long-lasting effects.[8]

-

EUH380: May cause endocrine disruption in humans.[8]

-

EUH430: May cause endocrine disruption in the environment.[8]

Pictograms:

-

Health Hazard

-

Environmental Hazard

Safe Handling and Storage

Proper handling and storage are essential to minimize exposure and ensure laboratory safety.

Handling:

-

Do not inhale the substance or its mixture.[8]

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[6][8]

-

Avoid contact during pregnancy and while nursing.[8]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[8][10][11]

-

Wash hands and face thoroughly after handling.[8]

Storage:

-

Store locked up or in an area accessible only to qualified or authorized personnel.[8][9]

-

Recommended storage temperature should be obtained from the product label.[9]

Exposure Controls and Personal Protection

Table 2: Exposure Controls and Personal Protective Equipment

| Control Parameter | Recommendation | Reference(s) |

| Engineering Controls | Use only under a chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation. | [6][9] |

| Eye/Face Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). Safety glasses with side-shields are recommended. | [8][10] |

| Skin Protection | Handle with chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wear appropriate protective clothing to prevent skin exposure. | [10][11] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [11] |

First Aid Measures

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [6][10] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [6][10] |

| Eye Contact | Flush eyes with water as a precaution. | [6][10] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. Do NOT induce vomiting. | [6][10][11] |

Toxicological Information

Dibutyl phthalate is a known endocrine disruptor and reproductive toxicant.[5][8] The deuterated form is expected to have similar toxicological properties.

-

Reproductive Toxicity: May damage fertility and the unborn child.[5][8] Animal studies have shown that DBP exposure can lead to reduced fertility, atrophic changes in male gonads, and a reduction in sperm count and motility.[5]

-

Developmental Toxicity: Embryotoxic effects in laboratory animals include an increase in fetal resorption and a decrease in live births.[5]

-

Endocrine Disruption: DBP has demonstrated anti-androgenic effects and is suspected of having weak estrogenic effects.[4][5] It can interfere with the endocrine system at multiple levels, including hormone synthesis and receptor binding.[4][6]

-

Carcinogenicity: The US EPA has classified dibutyl phthalate as a Group D substance, not classifiable as to human carcinogenicity.[12]

Experimental Protocols

Dibutyl phthalate-3,4,5,6-d4 is primarily used as a surrogate or internal standard in analytical methods for the quantification of phthalate esters in various matrices.[2] Its use is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and precision of the results.[1]

General Experimental Workflow for Phthalate Analysis using GC-MS

The following is a generalized workflow for the determination of phthalate esters in environmental or biological samples using Dibutyl phthalate-3,4,5,6-d4 as a surrogate standard.

Caption: General workflow for phthalate analysis using a surrogate standard.

Detailed Methodology: Quantification of Phthalates in a Liquid Sample (e.g., Beverage) by GC-MS

This protocol is a composite based on methodologies described in the literature.[13][14][15]

1. Sample Preparation and Spiking:

-

To a known volume of the liquid sample (e.g., 15 mL of a non-alcoholic beverage), add a precise volume of a standard solution of Dibutyl phthalate-3,4,5,6-d4 to act as a surrogate standard.[13][14]

2. Extraction (Liquid-Liquid Extraction - LLE):

-

Perform a liquid-liquid extraction of the spiked sample. For example, extract three times with 10 mL of hexane in a separatory funnel.[13]

-

Combine the organic extracts.[13]

3. Concentration and Internal Standard Addition:

-

Concentrate the combined extracts to a small volume using a rotary evaporator at a controlled temperature (e.g., 36 ± 1 °C).[13]

-

Dry the remaining residue under a gentle stream of nitrogen.[13]

-

Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane) containing a deuterated internal standard (e.g., diethyl phthalate-d₄) at a known concentration.[13]

4. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A suitable capillary column, such as a 5% phenyl-methyl silicone bonded-phase column (e.g., 30m x 0.25 mm i.d., 0.25 µm film thickness).[16]

-

Injection: Splitless mode with an injection volume of 1 µL.[16]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[16]

-

Oven Temperature Program: An example program could be: initial temperature of 40°C for 2 minutes, ramp to 180°C at 30°C/min, then to 210°C at 15°C/min and hold for 3 minutes, then to 250°C at 10°C/min, and finally to 290°C at 30°C/min and hold for 4 minutes.[16]

-

-

Mass Spectrometer (MS) Conditions:

5. Data Processing and Quantification:

-

Identify and integrate the peaks corresponding to the target phthalates and the deuterated standards based on their retention times and specific ions.

-

Calculate the concentration of each phthalate in the original sample using a calibration curve constructed from the analysis of standards with known concentrations of the target analytes and the internal standard, correcting for the recovery of the surrogate standard (Dibutyl phthalate-3,4,5,6-d4).

Signaling Pathway: DBP-Induced Reproductive Toxicity via the PTEN/AKT Pathway

Research on the toxicological effects of Dibutyl phthalate has identified the PTEN/AKT signaling pathway as a key mechanism in its reproductive toxicity.[8][17] DBP exposure has been shown to induce aberrant demethylation of the PTEN promoter, leading to increased PTEN expression.[8][17] This, in turn, inhibits the AKT pathway, which is crucial for cell survival and proliferation.[8] The disruption of this pathway contributes to an imbalance in apoptosis and proliferation of germ cells, ultimately leading to reproductive toxicity.[8][17]

Caption: DBP-induced reproductive toxicity via the PTEN/AKT signaling pathway.

This guide provides a foundational understanding of the safety, handling, and application of Dibutyl phthalate-3,4,5,6-d4 for research professionals. It is imperative to consult the specific Safety Data Sheet provided by the supplier for the most accurate and up-to-date information before handling this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. ジブチルフタレート-3,4,5,6-d4 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis [jcpjournal.org]

- 4. csun.edu [csun.edu]

- 5. The overview of current evidence on the reproductive toxicity of dibutyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review [mdpi.com]

- 7. su.diva-portal.org [su.diva-portal.org]

- 8. Di-n-butyl phthalate epigenetically induces reproductive toxicity via the PTEN/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diva-portal.org [diva-portal.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Adult Exposure to Di-N-Butyl Phthalate (DBP) Induces Persistent Effects on Testicular Cell Markers and Testosterone Biosynthesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 13. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to High-Purity Dibutyl Phthalate-3,4,5,6-d4 for Researchers and Drug Development Professionals

Introduction: Dibutyl phthalate-3,4,5,6-d4 (DBP-d4) is the deuterium-labeled form of Dibutyl phthalate (DBP), a widely used plasticizer. Due to the ubiquitous nature of DBP in consumer products and its potential as an endocrine disruptor, accurate quantification in various matrices is crucial for toxicological and environmental research.[1][2] DBP-d4 serves as an essential internal standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling precise and reliable measurement by correcting for matrix effects and variations in sample processing.[3] This technical guide provides an in-depth overview of commercially available high-purity DBP-d4, its applications, and detailed experimental protocols.

Commercial Suppliers of High-Purity Dibutyl Phthalate-3,4,5,6-d4

A variety of chemical suppliers offer high-purity Dibutyl phthalate-3,4,5,6-d4 for research purposes. The selection of a supplier may depend on the required purity, available quantity, and specific documentation needs, such as a Certificate of Analysis. The following table summarizes the offerings from prominent suppliers.

| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Additional Information |

| Santa Cruz Biotechnology | Dibutyl phthalate-3,4,5,6-d4 | 93952-11-5 | Isotopic purity: 99%[4] | C₁₆H₁₈D₄O₄[4] | Classified as a Dangerous Good for transport. For Research Use Only.[4] |

| LGC Standards | Dibutyl Phthalate-d4 | 93952-11-5 | >95% (HPLC)[1] | C₁₆²H₄H₁₈O₄[1] | Available in pack sizes of 10 mg, 100 mg, and 250 mg. Certificate of Analysis provided.[1] |

| Sigma-Aldrich (PESTANAL®) | Dibutyl phthalate-3,4,5,6-d4 | 93952-11-5 | Analytical standard grade[5] | C₆D₄-1,2-[CO₂(CH₂)₃CH₃]₂[5] | Suitable for determination of phthalic acid esters in soil by GC/MS.[5] |

| Sigma-Aldrich (Aldrich) | Dibutyl phthalate-3,4,5,6-d4 | 93952-11-5 | 98 atom % D, ≥99% (GC)[3] | C₆D₄-1,2-[CO₂(CH₂)₃CH₃]₂[3] | Can be used as an NMR spectroscopy solvent and in neutron scattering experiments.[3] |

| MedChemExpress | Dibutyl phthalate-3,4,5,6-d4 | 93952-11-5 | Not specified | Not specified | Labeled as a stable isotope for research use.[2] |

| CDN Isotopes | Di-n-butyl Phthalate-d4 | 93952-11-5 | 99 atom % D | C₁₆H₁₈D₄O₄ | - |

Experimental Protocols

Dibutyl phthalate-3,4,5,6-d4 is primarily used as an internal standard in isotope dilution mass spectrometry for the quantification of DBP. Below are detailed methodologies for its application in analyzing environmental and biological samples.

Protocol 1: Determination of Dibutyl Phthalate in Hexane using a Surrogate Analyte Approach by GC-MS

This method utilizes DBP-d4 as a surrogate analyte to construct the calibration curve, addressing the challenge of DBP contamination in analytical grade solvents.[1]

1. Preparation of Standard Solutions:

-

Prepare stock solutions (1000 µg/mL) of DBP, DBP-d4, and an internal standard (e.g., Benzyl Benzoate - BB) in hexane.[1]

-

Prepare daily calibration standards by diluting the stock solutions to concentrations of 1, 5, 10, 25, 50, and 100 ng/mL for both DBP and DBP-d4, with a constant concentration of the internal standard (e.g., 50 ng/mL of BB).[1]

2. GC-MS Analysis:

-

Instrument: Agilent 7000-Triple-Quad mass spectrometer coupled with a 7890A gas chromatograph or equivalent.[1]

-

Column: 5% phenyl-methyl silicone bonded-phase fused-silica capillary column (30m × 0.25 mm i.d., 0.25 µm film thickness).[1]

-

Injection: 1 µL in splitless mode.[1]

-

Carrier Gas: Helium at a flow rate of 1 mL/min.[1]

-

Oven Temperature Program:

-

Initial temperature: 100 °C (hold for 1 min).

-

Ramp 1: Increase to 280 °C at 10 °C/min.

-

Ramp 2: Increase to 310 °C at 5 °C/min.

-

Hold at 310 °C for 5 min.[5]

-

-

Mass Spectrometer:

3. Quantification:

-

Calculate the response factor (RF) as the peak area of DBP-d4 divided by the peak area of DBP at equivalent concentrations. An RF value close to 1 allows the use of the DBP-d4 peak area to construct the calibration curve.[1]

-

Quantify DBP in samples using the internal standard method, based on the peak area ratio of DBP to the internal standard (BB).[1]

Protocol 2: Analysis of Phthalates in Non-Alcoholic Beverages by GC-MS

This protocol details the extraction and analysis of phthalates, including DBP, from beverage samples using DBP-d4 as an internal standard.

1. Sample Preparation and Extraction:

-

To a 5.00 mL beverage sample in a 15 mL centrifuge tube, add 10 µL of the DBP-d4 internal standard solution and 1.5 mL of methanol.[5]

-

Vortex the mixture and transfer it to a separatory funnel.

-

Add 15 mL of n-hexane to the funnel and shake vigorously for 7 minutes.[5]

-

Let the phases separate for 5 minutes. To break any emulsion, 0.5 mL of 10% NaCl solution can be added.[5]

-

Transfer the n-hexane (upper) layer to a 50 mL centrifuge tube for analysis.[5]

2. GC-MS Instrumental Conditions:

-

Follow the instrumental parameters as outlined in Protocol 1.

3. Calibration and Quantification:

-

Prepare a series of calibration standards containing known concentrations of DBP and a constant concentration of DBP-d4 in n-hexane.

-

Generate a calibration curve by plotting the ratio of the DBP peak area to the DBP-d4 peak area against the concentration of DBP.

-

Determine the concentration of DBP in the extracted samples from the calibration curve.

Visualizations

Metabolic Pathway of Dibutyl Phthalate (DBP)

The primary metabolic pathway of DBP in vivo is its hydrolysis to monobutyl phthalate (MBP), a reaction catalyzed by carboxylesterases.[2] MBP is the main metabolite excreted and is often the target analyte in biomonitoring studies.

Caption: Metabolic conversion of Dibutyl Phthalate to Monobutyl Phthalate.

Experimental Workflow for Phthalate Analysis

The following diagram illustrates a typical workflow for the analysis of phthalates in a given sample using an internal standard like DBP-d4.

Caption: General workflow for the analysis of Dibutyl Phthalate.

Conclusion

High-purity Dibutyl phthalate-3,4,5,6-d4 is an indispensable tool for researchers, scientists, and drug development professionals engaged in the accurate quantification of Dibutyl Phthalate. Its use as an internal standard in isotope dilution mass spectrometry techniques significantly enhances the reliability of analytical data. This guide provides a summary of commercial suppliers and detailed experimental protocols to facilitate its effective implementation in the laboratory. The provided diagrams of the metabolic pathway and experimental workflow offer a clear visual representation of its application and relevance in toxicological and environmental studies.

References

- 1. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Dibutyl phthalate-3,4,5,6-d4 PESTANAL , analytical standard 93952-11-5 [sigmaaldrich.com]

- 5. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Isotopic Purity and Labeling of Dibutyl Phthalate-3,4,5,6-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dibutyl phthalate-3,4,5,6-d4 (DBP-d4), a deuterated form of the common plasticizer Dibutyl phthalate (DBP). DBP-d4 is an essential analytical tool, primarily utilized as an internal standard in mass spectrometry-based quantification of DBP in various matrices. This guide details its synthesis, methods for determining isotopic purity, and its application in experimental workflows, with a focus on providing practical information for laboratory professionals.

Properties and Specifications

Dibutyl phthalate-3,4,5,6-d4 is a stable, isotopically labeled compound where the four hydrogen atoms on the aromatic ring have been replaced with deuterium. This substitution results in a mass shift of +4 amu compared to the unlabeled DBP, allowing for its clear differentiation in mass spectrometric analysis.

Table 1: General Properties of Dibutyl Phthalate-3,4,5,6-d4

| Property | Value |

| Chemical Formula | C₁₆H₁₈D₄O₄ |

| CAS Number | 93952-11-5 |

| Molecular Weight | 282.37 g/mol |

| Appearance | Liquid |

| Boiling Point | 340 °C (lit.) |

| Melting Point | -35 °C (lit.) |

| Density | 1.058 g/mL at 25 °C |

Table 2: Summary of Isotopic Purity Data from Commercial Suppliers

| Supplier | Isotopic Purity Specification | Chemical Purity (Assay) |

| Sigma-Aldrich | 98 atom % D | ≥99% (GC) |

| Santa Cruz Biotechnology | Isotopic purity: 99% | Not Specified |

| LGC Standards | Not Specified | >95% (HPLC) |

Note: Isotopic purity values are typically determined by mass spectrometry, while chemical purity is often assessed by chromatography (GC or HPLC). It is crucial to consult the Certificate of Analysis (CoA) for lot-specific data.

Synthesis of Dibutyl Phthalate-3,4,5,6-d4

The synthesis of DBP-d4 is a two-step process involving the deuteration of the aromatic precursor, phthalic acid, followed by esterification with n-butanol.

Step 1: Synthesis of Phthalic Acid-d4

A common method for the deuteration of the aromatic ring of phthalic acid is through a catalyzed hydrogen-deuterium (H/D) exchange reaction.

Experimental Protocol: Synthesis of Phthalic Acid-d4

-

Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine phthalic acid and a suitable catalyst (e.g., 5% Platinum on carbon, Pt/C).

-

Deuterium Source: Add deuterium oxide (D₂O) to the reaction vessel, which serves as both the deuterium source and the solvent.

-

Reaction Conditions: Seal the vessel and heat the mixture to 100-150 °C with vigorous stirring. A catalytic amount of hydrogen gas (H₂) can be introduced to facilitate the exchange. Maintain the reaction for 24-48 hours to ensure complete H/D exchange on the aromatic ring.

-

Work-up: After the reaction, cool the mixture to room temperature. The solid deuterated phthalic acid can be isolated by filtration.

-

Purification: Wash the collected solid with a small amount of cold D₂O and then dry under vacuum to yield Phthalic acid-d4.

Caption: Synthesis workflow for Phthalic Acid-d4.

Step 2: Esterification of Phthalic Acid-d4

The deuterated phthalic acid is then esterified with n-butanol to yield the final product.

Experimental Protocol: Esterification to Dibutyl Phthalate-3,4,5,6-d4

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine Phthalic acid-d4, n-butanol (in excess, e.g., 2.5 molar equivalents), and a catalytic amount of a strong acid such as p-toluenesulfonic acid.

-

Reaction Conditions: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.

-

Work-up: Once the reaction is complete (no more water is collected), cool the mixture to room temperature.

-

Purification: Neutralize the excess acid with a saturated sodium bicarbonate solution. Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate. The excess n-butanol can be removed by distillation under reduced pressure.

-

Final Product: The crude DBP-d4 can be further purified by vacuum distillation or column chromatography to yield the final high-purity product.

Determination of Isotopic Purity

The isotopic purity of Dibutyl phthalate-3,4,5,6-d4 is a critical parameter and is typically determined using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful technique for determining isotopic distribution.

Experimental Protocol: Isotopic Purity by LC-HRMS

-

Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer (LC-HRMS) with an electrospray ionization (ESI) source is recommended.

-

Sample Preparation: Prepare a dilute solution of DBP-d4 in a suitable solvent (e.g., acetonitrile).

-

Data Acquisition: Acquire full scan mass spectra in positive ion mode. The protonated molecule [M+H]⁺ will be observed.

-

Data Analysis:

-

Identify the monoisotopic peaks for the unlabeled DBP ([M+H]⁺ at m/z 279.1591) and the fully deuterated DBP-d4 ([M+d4+H]⁺ at m/z 283.1842).

-

Identify and integrate the peaks for partially deuterated species ([M+d1+H]⁺, [M+d2+H]⁺, [M+d3+H]⁺).

-

Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Intensity(M+d4)] / [Sum of Intensities(M+d0 to M+d4)] * 100

-

Caption: Workflow for isotopic purity determination by LC-HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to assess the degree of deuteration at the aromatic positions.

Experimental Protocol: Isotopic Purity by ¹H NMR

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve a precisely weighed amount of DBP-d4 and a known amount of an internal standard (with a resonance in a clear region of the spectrum) in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum.

-

Data Analysis:

-

In the spectrum of pure, unlabeled DBP, the aromatic protons appear as multiplets around 7.5-7.7 ppm.

-

In the spectrum of DBP-d4, the intensity of these aromatic signals will be significantly reduced.

-

By comparing the integral of the residual aromatic proton signals to the integral of a signal from the non-deuterated butyl chains (e.g., the -OCH₂- protons at ~4.3 ppm), the percentage of deuteration can be estimated.

-

Application in Experimental Workflows

DBP-d4 is most commonly used as an internal standard for the quantification of DBP in complex matrices such as biological fluids, environmental samples, and consumer products.

Caption: Experimental workflow for DBP quantification.

Signaling Pathways and Endocrine Disruption

Dibutyl phthalate is a known endocrine-disrupting chemical (EDC). It and its primary metabolite, monobutyl phthalate (MBP), can interfere with normal hormone function, particularly affecting the male reproductive system by exhibiting anti-androgenic activity. The binding of phthalates to nuclear receptors can alter gene expression related to steroidogenesis.

Caption: DBP's endocrine disruption pathway.

This technical guide serves as a foundational resource for professionals working with Dibutyl phthalate-3,4,5,6-d4. For specific applications and troubleshooting, it is always recommended to consult detailed literature and the documentation provided by the supplier of the standard.

A Toxicological Profile of Deuterated Phthalate Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Executive Summary

Introduction to Deuterated Phthalates

Phthalates are esters of phthalic acid, widely used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) and other plastics. Their presence in a vast array of consumer products, from medical devices and food packaging to toys and cosmetics, has led to widespread human exposure.[1] Deuterated phthalates are synthetic analogues in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.

The primary utility of deuterated phthalates in toxicology is their function as tracers in human biomonitoring and metabolic studies.[2] Because phthalate exposure is universal, studies aiming to understand the absorption, distribution, metabolism, and excretion (ADME) of a specific dose must distinguish it from background levels. By administering a deuterated phthalate, researchers can accurately track its metabolites through the body using mass spectrometry, as the deuterium label gives them a distinct mass signature.[2][3]

The Kinetic Isotope Effect (KIE) and Its Implications

The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of this bond as a rate-limiting step will proceed more slowly.[4][5]

Phthalate metabolism is heavily reliant on oxidation by cytochrome P450 (CYP) enzymes, which often involves C-H bond cleavage on the alkyl side chains.[6][7] Therefore, deuteration at these positions is expected to slow down the metabolic rate. This can have several toxicological implications:

-

Altered Pharmacokinetics: A slower metabolism can lead to a longer biological half-life and increased systemic exposure (Area Under the Curve - AUC) of the parent deuterated compound.

-

Reduced Formation of Toxic Metabolites: If a specific metabolite is responsible for the toxicity (e.g., the monoester metabolite), a slower rate of its formation could potentially reduce the toxic effect.

-

Metabolic Switching: If one metabolic pathway is slowed by deuteration, the compound may be shunted towards alternative metabolic pathways. This could unpredictably alter the toxicological profile, either by reducing toxicity or, in some cases, by creating a new, more potent toxic metabolite.[4]

-

Reduced Toxicity: In some instances, deuteration has been shown to markedly reduce the toxicity of a compound by slowing the biotransformation step required to generate the toxic species.[8]

While the KIE is a well-established principle, the specific quantitative impact on the overall toxicity of deuterated phthalates has not been extensively studied. Therefore, the toxicological data of the parent compounds must be used as a primary reference, with the understanding that the KIE could modulate this profile.

Toxicological Profile of Parent Phthalate Compounds

The toxicological profile of deuterated phthalates is largely inferred from their non-deuterated counterparts. The following sections summarize the key toxicological endpoints for commonly studied phthalates like Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP).

Metabolism and Pharmacokinetics

The general metabolic pathway for phthalates involves two main phases:

-

Phase I: Hydrolysis of one of the ester bonds by lipases to form the monoester metabolite (e.g., DEHP is metabolized to mono(2-ethylhexyl) phthalate, MEHP).[9]

-

Further Oxidation: The monoester's alkyl chain is then further oxidized by CYP enzymes to produce various hydroxylated and carboxylated metabolites.[2]

-

Phase II: These oxidized metabolites can then be conjugated (e.g., with glucuronic acid) to increase water solubility and facilitate excretion.[9]

Human metabolism studies using deuterium-labelled DEHP have been crucial in identifying key metabolites like mono(2-ethyl-5-hydroxyhexyl)phthalate (5OH-MEHP) and mono(2-ethyl-5-oxohexyl)phthalate (5oxo-MEHP) in urine.[2]

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Di(2-ethylhexyl)phthalate (DEHP) metabolites in human urine and serum after a single oral dose of deuterium-labelled DEHP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modeling di (2-ethylhexyl) Phthalate (DEHP) and Its Metabolism in a Body’s Organs and Tissues through Different Intake Pathways into Human Body - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Deuterium isotope effect in acute N-(3,5-dichlorophenyl)succinimide-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phthalate Metabolism and Kinetics in an In Vitro Model of Testis Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Degradation of Dibutyl Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl phthalate (DBP), a widely used plasticizer, is a recognized environmental contaminant due to its endocrine-disrupting properties.[1] Its deuterated analog, Dibutyl phthalate-d4 (DBP-d4), serves as a critical internal standard for the accurate quantification of DBP in environmental and biological matrices.[2][3] Understanding the environmental fate and degradation of DBP-d4 is paramount for interpreting analytical data and assessing the environmental persistence of phthalates. This technical guide provides a comprehensive overview of the abiotic and biotic degradation pathways of DBP-d4, supported by quantitative data, detailed experimental protocols, and visual representations of key processes. While direct environmental fate studies on DBP-d4 are scarce, its chemical behavior is nearly identical to that of DBP, indicating that they follow the same degradation pathways.[4]

Physicochemical Properties

The environmental mobility and partitioning of DBP are governed by its physicochemical properties. As DBP-d4 is an isotopologue of DBP, their physical and chemical characteristics are virtually identical.

| Property | Value for DBP | Reference |

| Molecular Formula | C₁₆H₂₂O₄ | [5] |

| Molecular Weight | 278.34 g/mol | [5] |

| Water Solubility | 11.2 mg/L | [6] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 4.45 | [6] |

| Vapor Pressure | 2.67 x 10⁻³ Pa | [7] |

| Henry's Law Constant | 8.83 x 10⁻⁷ atm-m³/mol | [7] |

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, contribute to the transformation of DBP in the environment.

Hydrolysis

Hydrolysis of DBP involves the cleavage of its ester bonds to form monobutyl phthalate (MBP) and subsequently phthalic acid (PA) and butanol.[7] This process can be catalyzed by acids or bases. The rate of hydrolysis is generally slow under neutral environmental conditions but can be significant under acidic or alkaline conditions.[8]

Photodegradation

Photodegradation, or photolysis, is a significant abiotic pathway for the removal of DBP in aquatic environments and on surfaces exposed to sunlight. UV irradiation can lead to the degradation of DBP, with over 90% removal observed within an hour under specific laboratory conditions.[4] The process involves the generation of reactive oxygen species that attack the DBP molecule.[4] The efficiency of photodegradation can be influenced by factors such as pH, the presence of photosensitizers, and the intensity of light.[9]

Biotic Degradation

Biodegradation is the primary mechanism for the environmental removal of DBP. A wide range of microorganisms, including bacteria and fungi, can utilize DBP as a carbon and energy source.[1][10]

Aerobic Biodegradation

Under aerobic conditions, the biodegradation of DBP is initiated by the enzymatic hydrolysis of the ester bonds by esterases or lipases, leading to the formation of monobutyl phthalate (MBP) and butanol.[8] MBP is further hydrolyzed to phthalic acid (PA). Phthalic acid is then metabolized through various intermediates, ultimately leading to compounds that can enter central metabolic cycles like the Krebs cycle.[1]

Anaerobic Biodegradation

Under anaerobic conditions, the degradation of DBP is generally slower than in aerobic environments. The initial steps of hydrolysis to MBP and PA still occur, but the subsequent breakdown of the aromatic ring is more challenging for microorganisms in the absence of oxygen.

Quantitative Degradation Data

The rate of DBP degradation is highly dependent on the environmental matrix and conditions. The following tables summarize key quantitative data from various studies.

Half-life of Dibutyl Phthalate in Different Environmental Matrices

| Environmental Matrix | Condition | Half-life (t₁/₂) | Reference(s) |

| Natural Waters | Aerobic | ~1 day | [5] |

| Freshwater Hydrosoil | Aerobic | < 5 days for 98% degradation | [5] |

| Soil (Aquic Cambisols) | Aerobic | 0.286 - 1.41 days | [11] |

| Soil (Udic Ferrosols) | Aerobic | 0.870 - 20.4 days | [11] |

| Rat Plasma (in vivo) | Intravenous administration | Distribution: 5.77 min, Elimination: 217 min | [12] |

| Human Body (general) | In vivo | < 24 hours | [13] |

| Water (with Pseudomonas aeruginosa) | 400 mg/L DBP, 2 g/L biomass | 3.60 days | [8] |

| Water (with Acinetobacter baumannii DP-2) | 5-100 mg/L DBP | 15.91 - 60.26 hours | [14] |

Biodegradation Efficiency of Dibutyl Phthalate by Various Microorganisms

| Microorganism/Consortium | Initial DBP Concentration | Degradation Efficiency | Time | Reference(s) |

| Acinetobacter baumannii DP-2 | 10 mg/L | 98.89% | 5 days | [14] |

| Glutamicibacter sp. strain 0426 | 300 mg/L | 100% | 12 hours | [1] |

| Bacterial Consortium LV-1 | < 500 mg/L | 100% | 3 days | [15] |

| Gram-positive soil isolates (fast group) | Not specified | > 90% | 48 hours | [16] |

| Stenotrophomonas acidaminiphila BDBP 071 | 30.9 mg/L | ~88% | 48 hours | [17] |

Experimental Protocols

Protocol for Biodegradation Assessment of DBP in a Liquid Medium

This protocol is a generalized procedure based on methodologies described for studying DBP degradation by bacterial isolates.[14][15]

-

Preparation of Mineral Salt Medium (MSM): Prepare a sterile MSM containing essential minerals. A typical composition per liter of distilled water is: (NH₄)₂SO₄ (2.0 g), K₂HPO₄ (1.5 g), KH₂PO₄ (1.5 g), MgSO₄·7H₂O (0.2 g), NaCl (0.1 g), CaCl₂·2H₂O (0.02 g), and 1 mL of a trace element solution. Adjust the pH to the desired value (e.g., 7.0).

-

Inoculum Preparation: Culture the microbial strain or consortium in a suitable growth medium. Harvest the cells by centrifugation, wash them with sterile phosphate buffer, and resuspend them in the buffer to a specific optical density (e.g., OD₆₀₀ = 1.0).

-

Experimental Setup: In sterile flasks, add a defined volume of MSM. Spike the medium with a stock solution of DBP (dissolved in a minimal amount of a suitable solvent like methanol) to achieve the desired initial concentration. Evaporate the solvent if necessary.

-

Inoculation: Inoculate the flasks with the prepared microbial suspension. Include control flasks without inoculum to assess abiotic degradation and sterile controls to check for contamination.

-

Incubation: Incubate the flasks under controlled conditions (e.g., 30°C, 150 rpm) for a specified period.

-

Sampling and Analysis: At regular time intervals, withdraw samples from the flasks. Extract DBP and its metabolites using a suitable organic solvent (e.g., ethyl acetate). Analyze the extracts using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), using DBP-d4 as an internal standard for accurate quantification.

Protocol for Photodegradation Assessment of DBP in an Aqueous Solution

This protocol is a generalized procedure based on methodologies described for the photodegradation of organic pollutants.[18][19][20]

-

Preparation of DBP Solution: Prepare an aqueous solution of DBP of a known concentration in a quartz reactor vessel.

-

Experimental Setup: Place the reactor in a photoreactor chamber equipped with a UV lamp (e.g., a high-pressure mercury lamp with a specific wavelength output). The setup should include a cooling system to maintain a constant temperature and a magnetic stirrer to ensure homogeneity of the solution.

-

Irradiation: Irradiate the solution with the UV lamp for a defined period. Collect samples at different time intervals.

-

Control Experiments: Conduct control experiments in the dark to account for any degradation not induced by light.

-

Sample Analysis: Analyze the collected samples for the concentration of DBP and its degradation products using appropriate analytical methods like GC-MS or HPLC.

Signaling Pathways and Logical Relationships

Biodegradation Pathway of Dibutyl Phthalate

The following diagram illustrates the general aerobic biodegradation pathway of DBP.

Aerobic biodegradation pathway of Dibutyl Phthalate.

Experimental Workflow for Biodegradation Study

The logical workflow for a typical biodegradation experiment is depicted below.

Experimental workflow for a DBP biodegradation study.

Conceptual Signaling Pathway of DBP-induced Endocrine Disruption

DBP and its primary metabolite, MBP, are known endocrine disruptors that can interfere with hormonal signaling pathways, particularly those related to reproductive health.

References

- 1. Complete degradation of di-n-butyl phthalate by Glutamicibacter sp. strain 0426 with a novel pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Dibutyl Phthalate | C16H22O4 | CID 3026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of a Potential New Internal Standard for the Analytical Determination of Dibutyl Phthalate (DBP) and Monobutyl Phthalate (MBP) in Water Samples | Proceedings of the Oklahoma Academy of Science [ojs.library.okstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. [Biodegradation of di-n-butyl phthalate by Pseudomonas aeruginosa] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Degradation of dibutyl phthalate in two contrasting agricultural soils and its long-term effects on soil microbial community - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of Dibutyl Phthalate (DBP) in the Rat Determined by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Year-to-year variation in phthalate metabolites in the Midlife Women’s Health Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Biodegradation of di-n-butyl phthalate by bacterial consortium LV-1 enriched from river sludge - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Degradation of di-butyl-phthalate by soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isolation of Dibutyl Phthalate-Degrading Bacteria and Its Coculture with Citrobacter freundii CD-9 to Degrade Fenvalerate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Photodegradation under UV Light Irradiation of Various Types and Systems of Organic Pollutants in the Presence of a Performant BiPO4 Photocatalyst [mdpi.com]

A Comprehensive Technical Guide to the Solubility of Dibutyl Phthalate-3,4,5,6-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Dibutyl phthalate-3,4,5,6-d4 (DBP-d4), a deuterated analog of the widely used plasticizer, Dibutyl phthalate (DBP). Due to the limited availability of specific quantitative solubility data for DBP-d4, this guide leverages data for the non-deuterated form, DBP, as a close and reliable approximation. The physicochemical properties of deuterated and non-deuterated compounds are generally considered to be very similar.

Introduction to Dibutyl Phthalate-3,4,5,6-d4

Dibutyl phthalate-3,4,5,6-d4 is an isotopically labeled form of Dibutyl phthalate where four hydrogen atoms on the benzene ring have been replaced with deuterium. This labeling makes it a valuable internal standard in analytical chemistry, particularly for mass spectrometry-based methods, enabling accurate quantification of DBP in various matrices. Understanding its solubility is crucial for the preparation of stock solutions, calibration standards, and for its application in toxicological and environmental studies.

Solubility Profile

Quantitative solubility data for Dibutyl phthalate-3,4,5,6-d4 in a range of organic solvents is not extensively documented in publicly available literature. However, the solubility of its non-deuterated counterpart, Dibutyl phthalate, is well-established and provides a strong indication of the behavior of DBP-d4. DBP is generally characterized by its high solubility in most common organic solvents and is considered miscible with several of them, meaning they form a homogeneous solution in all proportions.

Table 1: Quantitative and Qualitative Solubility of Dibutyl Phthalate in Various Solvents

| Solvent | Chemical Class | Solubility Value | Qualitative Description |

| Ethanol | Alcohol | Miscible | Very Soluble |

| Diethyl Ether | Ether | Miscible | Very Soluble |

| Acetone | Ketone | Miscible | Very Soluble |

| Benzene | Aromatic Hydrocarbon | Miscible | Very Soluble |

| Carbon Tetrachloride | Halogenated Alkane | - | Soluble |

| Ethyl Acetate | Ester | - | Soluble |

| Hexane | Alkane | - | Soluble |

| Toluene | Aromatic Hydrocarbon | - | Soluble |

| Chloroform | Halogenated Alkane | - | Soluble |

| Water | - | 0.0013 g/100 mL | Practically Insoluble |

Note: The data presented above is for the non-deuterated Dibutyl phthalate and serves as a close approximation for Dibutyl phthalate-3,4,5,6-d4.

Experimental Protocol for Solubility Determination